Regioisomer-Dependent Synthetic Utility as an Isradipine Precursor
Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate is uniquely positioned for conversion into 2,1,3-benzoxadiazole-4-carboxaldehyde, the key raw material for Isradipine synthesis as described in patent WO2005023787A1 [1]. The 5-carboxylate regioisomer (CAS 36389-07-8) cannot access this synthetic pathway due to the necessity of the 4-substitution pattern for the subsequent Hantzsch-type dihydropyridine cyclization [1].
| Evidence Dimension | Synthetic pathway eligibility for Isradipine production |
|---|---|
| Target Compound Data | Eligible: 4-carboxylate position allows conversion to 4-carboxaldehyde and subsequent condensation with β-ketoesters and enamines to form Isradipine [1] |
| Comparator Or Baseline | Ethyl 2,1,3-benzoxadiazole-5-carboxylate (CAS 36389-07-8): Not eligible for this pathway |
| Quantified Difference | Binary pass/fail on synthetic route eligibility |
| Conditions | Hantzsch dihydropyridine synthesis as per WO2005023787A1 |
Why This Matters
For laboratories or CROs synthesizing Isradipine or its analogs, procurement of the 4-carboxylate regioisomer is mandatory; the 5-isomer will result in synthetic route failure.
- [1] Thakashinamoorthy, C. (2006). Process for the manufacture of 2,1,3-benzoxadiazole-4-carboxaldehyde. Patent WO2005023787A1. Retrieved from https://patents.google.com/patent/WO2005023787A1/en View Source
